
N-(4-Bromo-3-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromo-3-ethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 4-bromo-3-ethylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Bromo-3-ethylphenyl)acetamide can be synthesized through the reaction of 4-bromo-3-ethyl aniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the aniline derivative is dissolved in a suitable solvent such as ethanol or acetic acid, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromo-3-ethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(4-azido-3-ethylphenyl)acetamide or N-(4-thiocyanato-3-ethylphenyl)acetamide.
Oxidation: Formation of 4-bromo-3-ethylbenzoic acid or 4-bromo-3-ethylbenzaldehyde.
Reduction: Formation of N-(4-bromo-3-ethylphenyl)ethylamine.
Aplicaciones Científicas De Investigación
N-(4-Bromo-3-ethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of N-(4-Bromo-3-ethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The bromine atom and the amide group play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromophenyl)acetamide
- N-(4-Chloro-3-ethylphenyl)acetamide
- N-(4-Methyl-3-ethylphenyl)acetamide
Uniqueness
N-(4-Bromo-3-ethylphenyl)acetamide is unique due to the presence of both the bromine atom and the ethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications .
Propiedades
Número CAS |
52121-41-2 |
|---|---|
Fórmula molecular |
C10H12BrNO |
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
N-(4-bromo-3-ethylphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO/c1-3-8-6-9(12-7(2)13)4-5-10(8)11/h4-6H,3H2,1-2H3,(H,12,13) |
Clave InChI |
XOESARZYJCTBMO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)NC(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


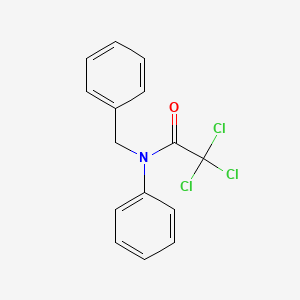


![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)
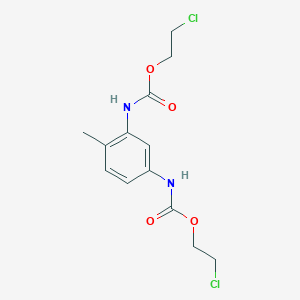
![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)


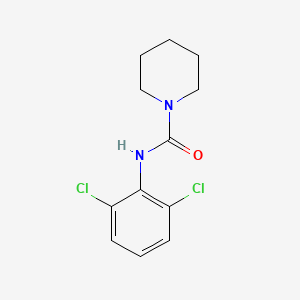
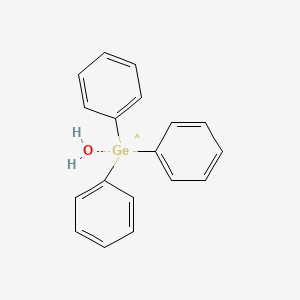
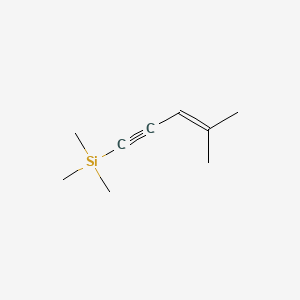
![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)

![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)
